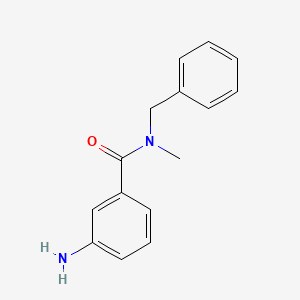

3-amino-N-benzyl-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Chemistry Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern organic chemistry and medicinal chemistry. guidechem.comnih.govjk-sci.com Its prevalence stems from the amide bond's unique structural and electronic properties, which allow it to participate in various non-covalent interactions, such as hydrogen bonding. jk-sci.com This capability is crucial for molecular recognition and binding to biological targets. Consequently, benzamide derivatives exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. guidechem.comnih.gov

In organic synthesis, benzamides are versatile building blocks and intermediates. jk-sci.com The amide functionality can be transformed into a variety of other functional groups, and the aromatic ring can be readily substituted, allowing for the creation of diverse molecular architectures. researchgate.net Modern catalytic methods have further enhanced the synthesis of benzamides, offering efficient and sustainable routes to these valuable compounds. Current time information in Waupaca County, US. The development of new catalysts and synthetic protocols continues to be an active area of research, aiming to improve yields, selectivity, and functional group tolerance in amidation reactions. cymitquimica.com

Historical Context of Benzamide Derivatives in Scientific Inquiry

The scientific inquiry into benzamide and its derivatives has a long history, evolving from fundamental studies of amides to the development of sophisticated therapeutic agents. Initially, research focused on the synthesis and basic reactivity of these compounds. bldpharm.comgoogle.com Traditional methods for amide bond formation often required harsh conditions or the pre-activation of carboxylic acids. cymitquimica.com

Over time, the discovery of the diverse pharmacological potential of benzamide analogues spurred significant interest in the scientific community. guidechem.comnih.gov This led to the synthesis and evaluation of numerous derivatives, some of which have become important drugs. nih.gov The development of catalytic processes, such as palladium-catalyzed carbonylation reactions, has revolutionized the synthesis of benzamides, providing milder and more efficient pathways. scbt.com The ongoing exploration of novel synthetic methodologies, including metal-free oxidative procedures, continues to expand the toolkit available to chemists for accessing this important class of compounds. researchgate.net

Overview of 3-Amino-N-benzyl-N-methylbenzamide within Benzamide Chemistry

Within the vast family of benzamide derivatives, this compound represents a specific structure with a unique combination of functional groups. It features a primary amino group at the meta-position of the benzene ring, and an N,N-disubstituted amide with both a benzyl (B1604629) and a methyl group attached to the nitrogen atom. The presence of the 3-amino group can be a key feature for further chemical modification or for interaction with biological targets. nih.govresearchgate.net

While extensive research on this specific molecule is not widely documented in publicly available literature, its structure is of interest in the context of creating libraries of substituted benzamides for screening purposes. researchgate.netnih.gov The N-benzyl and N-methyl groups on the amide nitrogen influence the compound's steric and electronic properties, such as its lipophilicity and ability to act as a hydrogen bond acceptor. monash.edu

A closely related compound, 3-amino-N-benzylbenzamide, is cataloged with the CAS number 54977-91-2. guidechem.comjk-sci.comscbt.com Its properties provide a baseline for understanding the potential characteristics of the N-methylated analogue.

Physicochemical Properties of a Related Compound

| Property | Value (for 3-amino-N-benzylbenzamide) |

| CAS Number | 54977-91-2 guidechem.com |

| Molecular Formula | C₁₄H₁₄N₂O guidechem.com |

| Molecular Weight | 226.279 g/mol guidechem.com |

| Melting Point | 96-97 °C guidechem.com |

| Boiling Point | 459.7°C at 760 mmHg guidechem.com |

| Flash Point | 231.8°C guidechem.com |

| Density | 1.173 g/cm³ guidechem.com |

| Refractive Index | 1.63 guidechem.com |

Scope and Objectives of Academic Research on this compound

The scope of academic research specifically focused on this compound appears to be limited. However, research on structurally similar N,N-disubstituted aminobenzamides is active and provides context for the potential research objectives for this compound.

A primary objective would likely be its synthesis and characterization. This would involve developing efficient synthetic routes, potentially starting from 3-aminobenzoic acid or 3-nitrobenzoic acid and employing amidation reactions with N-benzyl-N-methylamine. guidechem.com

Further research would likely explore its potential applications, driven by the known biological activities of the broader benzamide class. This could involve screening for activity in areas such as:

Enzyme Inhibition: Given that many benzamides are enzyme inhibitors, this compound could be tested against various enzyme targets. researchgate.net

Receptor Binding: The structural motifs present suggest potential interactions with biological receptors.

Materials Science: The compound could be investigated as a building block for functional polymers or other materials.

The synthesis of a library of related compounds, where the substitution pattern on the benzyl group or the nature of the alkyl group on the nitrogen is varied, would be a logical extension of this research. This would allow for the exploration of structure-activity relationships (SAR), a fundamental practice in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNSWOWXHSNRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602663 | |

| Record name | 3-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865610-58-8 | |

| Record name | 3-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino N Benzyl N Methylbenzamide and Its Analogues

Established Synthetic Pathways for 3-Amino-N-benzyl-N-methylbenzamide

Established routes to this compound primarily involve the formation of the central amide linkage, either directly or through activated intermediates derived from 3-aminobenzoic acid.

Direct amide formation, or amidation, involves the condensation of a carboxylic acid and an amine with the removal of a water molecule. hepatochem.com While seemingly straightforward, this reaction often requires harsh conditions, such as high temperatures, which can be unsuitable for sensitive substrates. acs.org Modern methods have focused on the development of catalysts and reagents that facilitate this transformation under milder conditions.

One approach utilizes boron-based reagents, such as boronic acids or borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which can effectively mediate the direct amidation of carboxylic acids and amines. acs.orgorganic-chemistry.org These reactions can often be performed in a single pot and may avoid the need for extensive purification. acs.org The amide group itself can be considered a protecting group for an amine, offering stability against various reaction conditions until a final deprotection step. libretexts.org

A general representation for the direct synthesis is the reaction between 3-aminobenzoic acid and N-benzyl-N-methylamine, promoted by a suitable coupling agent.

A highly effective and common method for forming the amide bond is to first 'activate' the carboxylic acid group of 3-aminobenzoic acid. This typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine.

For the synthesis of this compound, 3-aminobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-aminobenzoyl chloride. This intermediate is then reacted with N-benzyl-N-methylamine to yield the final product. A base is typically added to neutralize the HCl generated during the reaction.

An alternative strategy involves starting with a precursor such as 3-nitrobenzoic acid. The nitro group is unreactive under the conditions of amide bond formation. The 3-nitrobenzoic acid is first coupled with N-benzyl-N-methylamine to form N-benzyl-N-methyl-3-nitrobenzamide. The nitro group is then reduced to an amino group in a subsequent step, for example, using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl), to yield the target compound. This approach circumvents potential side reactions involving the amino group of 3-aminobenzoic acid. Patents describe similar multi-step syntheses for related benzamide (B126) analogues where a nitrobenzoic acid derivative is used as the starting material. google.comgoogle.com

Advanced Synthetic Techniques and Conditions

Modern organic synthesis has moved beyond classical methods, embracing innovative techniques that offer greater control, efficiency, and sustainability. For the construction of complex molecules like this compound, advanced strategies such as multicomponent reactions, novel catalytic systems, and continuous flow processes are at the forefront of research and development.

Multicomponent Reactions (MCRs) and Sonochemical Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation. wikipedia.orgresearchgate.net This approach is highly valued for its efficiency and atom economy, as it reduces the number of purification steps and minimizes waste. researchgate.net MCRs often proceed through a cascade of elementary reactions, flowing through various equilibria until an irreversible step yields the final product. wikipedia.orgresearchgate.net

While a direct MCR for this compound is not prominently documented, established MCRs like the Ugi and Passerini reactions offer pathways to structurally related analogues. The Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgmdpi.com Theoretically, a 3-aminobenzaldehyde (B158843) derivative, N-methylamine, a benzyl (B1604629) isocyanide, and a carboxylic acid could be employed to generate a complex amide structure. Similarly, the Passerini reaction, which involves an isocyanide, an aldehyde, and a carboxylic acid, yields an α-acyloxy amide, a versatile intermediate for further chemical elaboration. wikipedia.orgorganic-chemistry.org

Interactive Table 1: Comparison of Conventional vs. Ultrasound-Assisted Amide Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Hydration of Nitriles | Conventional Stirring | Several Hours | Moderate | ijariie.com |

| Hydration of Nitriles | Ultrasonic Irradiation | 15-90 min | High (up to 98%) | ijariie.comsid.ir |

| Carboxylic Acid + Isocyanide | Conventional Stirring | Time-consuming | Good | orgchemres.org |

| Carboxylic Acid + Isocyanide | Ultrasonic Irradiation | < 2.5 hours | Excellent (78-95%) | orgchemres.orgorgchemres.org |

| Benzoylation of Aromatics | Conventional Reflux | 5 hours | 55% | nih.gov |

| Benzoylation of Aromatics | Ultrasonic Irradiation | 1 hour | 96% | nih.gov |

Catalytic Approaches in Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous catalytic methods have been developed to facilitate this transformation efficiently. The direct amidation of a 3-aminobenzoic acid derivative with N-benzyl-N-methylamine is a primary route to the target compound. This reaction typically requires the activation of the carboxylic acid moiety, which is commonly achieved using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The efficiency of this process is often enhanced by the addition of catalytic auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt).

Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for milder reaction conditions, particularly when sensitive functional groups are present. ijariie.com In many of these procedures, an organic base like pyridine (B92270) or N-methylmorpholine is used as a catalyst and to neutralize acidic byproducts, driving the reaction toward completion. ijariie.com

A common alternative strategy involves the reduction of a nitro-group precursor, such as N-benzyl-N-methyl-3-nitrobenzamide. The synthesis of this precursor can be achieved by reacting 3-nitrobenzoyl chloride with N-benzyl-N-methylamine. The subsequent reduction of the nitro group to the primary amine is a critical step. A widely used method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Another effective method is the use of metal salts in an acidic medium, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. ijariie.com Lewis acids, such as zinc bromide (ZnBr₂), have also been noted for promoting C-N coupling steps, relevant in the benzylation of aminopyridines, which is analogous to the formation of the N-benzyl bond in the target molecule. wikipedia.org

Interactive Table 2: Catalytic Systems for Benzamide and Analogue Synthesis

| Reaction | Catalyst / Reagent | Additive / Co-catalyst | Role of Catalyst | Reference |

| Amide Coupling | EDC | HOBt | Carboxylic Acid Activation | |

| Amide Coupling | HATU | Base (e.g., Pyridine) | Carboxylic Acid Activation | ijariie.com |

| C-N Coupling | ZnBr₂ | - | Lewis Acid-promoted Benzylation | wikipedia.org |

| Nitro Group Reduction | Pd/C | Hydrogen Gas | Catalytic Hydrogenation | ijariie.com |

| Nitro Group Reduction | SnCl₂·2H₂O | Acidic Ethanol | Metal-mediated Reduction | ijariie.com |

Continuous Flow Synthesis Optimization for Scalability

For large-scale production, transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of safety, consistency, and throughput. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.

The synthesis of N-benzylamine derivatives has been successfully adapted to continuous flow systems. For example, the synthesis and work-up of N-benzyl-α-methylbenzylamine were optimized using a modular flow platform, which allowed for the simultaneous optimization of four variables to significantly improve purity. orgchemres.org This demonstrates the power of flow chemistry in fine-tuning reaction conditions for complex processes.

Furthermore, the formation of N-methylated amides, a key structural feature of the target compound, has been achieved with high efficiency in flow reactors. georgiasouthern.edu The continuous-flow synthesis of N-methylated peptides has been described, where the addition of a strong Brønsted acid was found to be critical for accelerating the amidation step. This approach yielded dipeptides in high yields with minimal racemization and in shorter time frames compared to conventional batch methods. georgiasouthern.edu Applying these principles to the synthesis of this compound could involve pumping a stream of an activated 3-aminobenzoic acid derivative and a stream of N-benzyl-N-methylamine to a heated mixing zone, followed by in-line purification, enabling a scalable and highly controlled manufacturing process.

Interactive Table 3: Parameters for Optimization in Continuous Flow Synthesis

| Parameter | Description | Impact on Synthesis | Reference |

| Residence Time | The time reactants spend in the reactor. | Affects reaction completion and byproduct formation. | orgchemres.org |

| Temperature | The temperature of the reaction zone. | Influences reaction rate and selectivity. | orgchemres.org |

| Reagent Stoichiometry | The molar ratio of reactants. | Optimizes conversion and minimizes excess reagents. | georgiasouthern.edu |

| Catalyst Loading | The amount of catalyst in the flow system. | Affects reaction rate and process cost. | georgiasouthern.edu |

| Flow Rate | The volume of fluid passing per unit of time. | Determines throughput and residence time. | orgchemres.org |

Chemical Reactivity and Derivatization Strategies of 3 Amino N Benzyl N Methylbenzamide

Hydrolytic Transformations of the Amide Linkage

The amide linkage in 3-amino-N-benzyl-N-methylbenzamide is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-aminobenzoic acid and N-benzyl-N-methylamine. The rate of this transformation is significantly influenced by the reaction conditions and the electronic nature of substituents on the aromatic ring.

Under alkaline conditions, the hydrolysis of N,N-disubstituted benzamides, such as the N-benzyl-N-methylamide moiety in the title compound, proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the N-benzyl-N-methylaminyl anion as the leaving group, leads to the formation of the carboxylate salt. The free carboxylic acid can be obtained upon acidification. Studies on the alkaline hydrolysis of structurally related N,N-dimethylbenzamide provide insights into this process. acs.org

Acid-catalyzed hydrolysis also proceeds via nucleophilic attack, but in this case, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. Water then acts as the nucleophile, attacking the activated carbonyl group. The presence of the amino group at the meta position of the benzoyl ring can influence the rate of hydrolysis. Electron-donating groups can accelerate the hydrolysis of N-acyl amino acid amides under acidic conditions. acs.org Conversely, electron-withdrawing groups on a remote N-terminal aromatic acyl group have been shown to suppress hydrolysis. acs.org

A patent for the synthesis of α-(N-methyl-N-benzylamido)-3-hydroxy acetophenone (B1666503) hydrochloride includes a hydrolysis step, indicating the practical application of this transformation in multi-step organic synthesis. google.com

Table 1: Products of Hydrolytic Cleavage

| Starting Material | Reagents and Conditions | Products |

|---|

Reductive Pathways of the Amide and Aromatic Moieties

The functional groups of this compound can undergo reduction through various synthetic routes. The tertiary amide can be reduced to a secondary amine, and the aromatic ring can also be reduced under more forcing conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide group to an amine. This reaction would convert this compound into 3-amino-N-benzyl-N-methylbenzylamine. This transformation is a standard procedure in organic synthesis for converting amides to their corresponding amines.

The aromatic amino group can be formed by the reduction of a nitro group. For instance, the synthesis of 3-amino-N-(2-methylphenyl)benzamide involves the reduction of the corresponding nitro intermediate using reagents like zinc in sodium hydroxide or tin(II) chloride. This suggests that if a nitro-substituted precursor were used, reduction would be a key step to introduce the amino functionality.

Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, can be used to reduce the aromatic ring, although this typically requires high pressure and temperature. This would lead to the saturation of the benzene (B151609) ring, forming a substituted cyclohexyl derivative.

Table 2: Potential Reduction Products

| Functional Group | Reagent | Product |

|---|---|---|

| Amide | LiAlH₄ | Secondary Amine |

Oxidative Reactions of Functional Groups

The primary amino group on the aromatic ring of this compound is susceptible to oxidation. The specific product obtained depends on the oxidizing agent and reaction conditions.

Mild oxidizing agents can convert the primary amino group to a nitroso or nitro derivative. For example, the oxidation of similar amino-substituted benzamides can yield nitro compounds. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used for such transformations. The formation of nitroso or nitro derivatives can be a key step in further functionalization of the aromatic ring.

It is also conceivable that under specific conditions, the benzylic position (the CH₂ group attached to the nitrogen and the phenyl ring) could be oxidized, although this would likely require specific reagents to avoid oxidation of the more reactive amino group.

Nucleophilic Substitution Reactions

The benzyl (B1604629) group in this compound can participate in nucleophilic substitution reactions. In these reactions, the benzyl group is displaced by a nucleophile. This reactivity is a characteristic feature of benzyl halides, which are readily formed from benzyl alcohols. While the N-benzyl group itself is not a leaving group, modifications to the benzylic position could introduce this reactivity.

Furthermore, the primary amino group can act as a nucleophile in various reactions. For example, it can react with alkyl halides in a process known as ammonolysis, although this can lead to a mixture of primary, secondary, and tertiary amines. ncert.nic.in

Alkylation and Acylation of Nitrogen Centers

Both the primary amino group and the nitrogen of the amide can undergo alkylation and acylation, providing avenues for further molecular diversification.

The primary amino group can be readily acylated by reacting with acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction. ncert.nic.in This reaction, often carried out in the presence of a base like pyridine (B92270), results in the formation of an amide. For example, reaction with acetyl chloride would yield 3-(acetylamino)-N-benzyl-N-methylbenzamide. Similarly, reaction with benzoyl chloride would introduce another benzoyl group. ncert.nic.in

Alkylation of the primary amino group can be achieved using alkyl halides. This reaction can proceed in a stepwise manner to form secondary and then tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. ncert.nic.in

The nitrogen of the tertiary amide is generally less nucleophilic. However, under certain conditions, it can be involved in reactions. For instance, the Eschweiler-Clarke methylation is a method for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid, which could potentially be adapted.

Cross-Coupling Reactions for Structural Diversification

The aromatic ring of this compound, particularly if modified to contain a halide, is a suitable substrate for cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could be employed to introduce a wide variety of substituents onto the aromatic ring. For this to be feasible, the amino group would likely need to be converted to a halide or a triflate to act as a leaving group. Alternatively, the amino group could be used to direct ortho-lithiation, followed by quenching with an electrophile or transmetalation to a boronic ester for a subsequent Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, for an SNAr reaction to occur, the aromatic ring would need to be modified with a strong electron-withdrawing group, such as a nitro group, and a good leaving group, such as a halide. youtube.comyoutube.com

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This latter pathway does not require the presence of electron-withdrawing groups but instead uses a very strong base. masterorganicchemistry.com

Table 3: Summary of Derivatization Strategies

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Hydrolysis | Acid or Base | 3-aminobenzoic acid, N-benzyl-N-methylamine |

| Reduction | LiAlH₄ | 3-amino-N-benzyl-N-methylbenzylamine |

| Oxidation | KMnO₄ | 3-nitro-N-benzyl-N-methylbenzamide |

| Alkylation | Alkyl Halide | N-alkylated derivatives |

| Acylation | Acyl Chloride | N-acylated derivatives |

| Cross-Coupling | Pd catalyst, organometallic reagent | Aryl- or vinyl-substituted derivatives |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminobenzoic acid |

| N-benzyl-N-methylamine |

| N,N-dimethylbenzamide |

| α-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride |

| Lithium aluminum hydride |

| 3-amino-N-benzyl-N-methylbenzylamine |

| 3-amino-N-(2-methylphenyl)benzamide |

| Potassium permanganate |

| Chromium trioxide |

| Acetyl chloride |

| 3-(acetylamino)-N-benzyl-N-methylbenzamide |

| Benzoyl chloride |

| Formaldehyde |

Stability Studies in Diverse Chemical Environments

While specific, comprehensive stability studies on this compound are not extensively documented in publicly available literature, its stability can be inferred from the known behavior of its constituent functional groups—aromatic amines and tertiary benzamides—under various conditions. echemi.com The stability is primarily influenced by pH, temperature, and the presence of oxidative or hydrolytic agents.

pH-Dependent Stability:

In strongly acidic environments, the protonated amino group reduces the susceptibility of the aromatic ring to electrophilic attack. chemistrysteps.com However, acidic conditions can promote the hydrolysis of the amide bond. The hydrolysis of benzamides in strong acids is a well-studied process, often proceeding through a mechanism where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. cdnsciencepub.comcdnsciencepub.com The rate of hydrolysis is generally dependent on the acid concentration. researchgate.net

Conversely, in neutral or basic conditions, the amino group is in its free, unprotonated form, making it more susceptible to oxidation. ncert.nic.in Alkaline conditions can also facilitate amide hydrolysis, typically through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.orggeocities.ws Tertiary amides, such as the N-benzyl-N-methylamide moiety in the title compound, are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group. arkat-usa.org

For a structurally related compound, 3-amino-N-benzyl-N-methylpropanamide hydrochloride, stability is noted to be pH-dependent, with increased degradation at neutral or basic pH. In acidic conditions (pH <3), protonation of the amino group is suggested to reduce hydrolysis.

Thermal and Oxidative Stability:

Aromatic amines are known to be susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxidizing agents. This can lead to the formation of colored impurities. ncert.nic.in Therefore, to maintain its integrity, this compound should ideally be stored in the absence of light and air, potentially under an inert atmosphere. For long-term storage of a related propanamide analog, lyophilization and storage at -20°C in amber vials under nitrogen are recommended.

The amide bond itself is relatively stable, but high temperatures, especially in the presence of strong acids or bases, will promote its cleavage.

Below is a summary of the expected stability of this compound in various chemical environments.

| Condition | Expected Stability | Primary Degradation Pathways | Rationale |

| Strongly Acidic (pH < 3) | Moderate to Low | Amide Hydrolysis | Protonation of the amide carbonyl oxygen facilitates nucleophilic attack by water. cdnsciencepub.comcdnsciencepub.com The amino group is protonated, reducing its reactivity. chemistrysteps.com |

| Weakly Acidic to Neutral (pH 4-7) | Moderate | Oxidation of Amino Group, Slow Amide Hydrolysis | The free amino group is susceptible to oxidation. Amide hydrolysis is generally slower than in strongly acidic or basic conditions. ncert.nic.in |

| Basic (pH > 8) | Moderate to Low | Amide Hydrolysis, Oxidation of Amino Group | Nucleophilic attack by hydroxide on the amide carbonyl leads to hydrolysis. The free amino group remains susceptible to oxidation. arkat-usa.orggeocities.ws |

| Elevated Temperature | Low | Accelerated Hydrolysis and Oxidation | Increased thermal energy overcomes the activation barriers for degradation reactions. |

| Presence of Oxidizing Agents | Low | Oxidation of Amino Group | Aromatic amines are readily oxidized to form nitroso, nitro, or polymeric species. |

| Inert Atmosphere, Protected from Light | High | - | Minimizes oxidative and light-induced degradation pathways. ncert.nic.in |

Detailed Research Findings:

Specific experimental data on the degradation kinetics of this compound is scarce. However, research on the hydrolysis of N,N-dimethylbenzamide has shown that in strongly acidic media, the reaction mechanism can shift as the acid concentration increases, indicating a complex interplay of factors governing its stability. researchgate.net Studies on other amino-substituted benzamides have focused on their synthesis and biological activity rather than detailed stability profiling. acs.org

The primary reactive centers of this compound are the nucleophilic amino group and the electrophilic carbonyl carbon of the amide. The benzyl group can also undergo substitution reactions under certain conditions.

The amino group, being on an aromatic ring, can undergo a variety of derivatization reactions typical of anilines. chemistrysteps.combyjus.com These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding diamide. This is a common strategy to protect the amino group or to synthesize more complex molecules. ncert.nic.in

Alkylation: Reaction with alkyl halides, although this can lead to a mixture of secondary and tertiary amines. ncert.nic.in

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This is a highly versatile intermediate that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen). byjus.comlearncbse.in

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-directing group. byjus.com This means that electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6). However, under strongly acidic conditions, the amino group is protonated to the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com This duality is crucial when planning derivatization of the aromatic ring.

The tertiary amide group is relatively unreactive but can be hydrolyzed to 3-aminobenzoic acid and N-benzyl-N-methylamine under forcing acidic or basic conditions. researchgate.netarkat-usa.org

The following table outlines potential derivatization strategies for this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product(s) |

| Aromatic Amino Group | Acylation | Acetyl chloride, pyridine | 3-(acetylamino)-N-benzyl-N-methylbenzamide |

| Sulfonylation | Toluenesulfonyl chloride, base | 3-(tosylamino)-N-benzyl-N-methylbenzamide | |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCl/HCl | 3-chloro-N-benzyl-N-methylbenzamide | |

| Diazotization followed by Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | 3-fluoro-N-benzyl-N-methylbenzamide | |

| Bromination | Bromine water | 2,4,6-tribromo-3-amino-N-benzyl-N-methylbenzamide | |

| Amide Group | Hydrolysis (Acidic) | Concentrated HCl, heat | 3-aminobenzoic acid and N-benzyl-N-methylamine hydrochloride |

| Hydrolysis (Basic) | Concentrated NaOH, heat | Sodium 3-aminobenzoate (B8586502) and N-benzyl-N-methylamine |

Advanced Spectroscopic and Analytical Characterization of 3 Amino N Benzyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-amino-N-benzyl-N-methylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural picture.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for its three main components: the 3-aminobenzoyl group, the N-benzyl group, and the N-methyl group.

Due to amide bond rotation, some signals, particularly the N-methyl and benzylic protons, may appear broadened or as two distinct sets of signals at different temperatures. The primary amine (-NH₂) protons on the benzamide (B126) ring will typically appear as a broad singlet and can exchange with deuterium (B1214612) oxide (D₂O). The aromatic region will show complex splitting patterns resulting from the coupling between protons on both the benzamide and benzyl (B1604629) rings. For instance, ¹H NMR data for related compounds like N-benzylbenzamide show the benzylic CH₂ protons and the aromatic protons in distinct regions. rsc.org Similarly, data for 3-aminobenzamide (B1265367) helps in assigning the protons on the substituted ring. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~2.9 - 3.1 | Singlet (may be broad) | 3H |

| Ar-NH₂ | ~3.8 - 4.5 | Broad Singlet | 2H |

| N-CH₂-Ph | ~4.6 - 4.8 | Singlet (may be broad) | 2H |

| Aromatic H (aminobenzoyl ring) | ~6.6 - 7.2 | Multiplets | 4H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a carbon count and insight into the functional groups present.

The most downfield signal is expected for the carbonyl carbon of the amide group due to its deshielding environment. The aromatic carbons will appear in the typical range of ~115-150 ppm. The chemical shifts are influenced by the substituents; for example, the carbon atom bonded to the amino group (C3) is expected to be shielded (shifted upfield) compared to the other aromatic carbons. Data from similar structures like N-methylbenzamide and N-benzylbenzamide are used to estimate these shifts. chemicalbook.comchemicalbook.com The aliphatic region will contain signals for the N-methyl and the benzylic methylene (B1212753) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35 - 38 |

| N-CH₂-Ph | ~50 - 54 |

| Aromatic CHs | ~115 - 130 |

| Aromatic Quaternary Cs | ~135 - 150 |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are utilized. harvard.edu These techniques correlate signals based on their interaction through chemical bonds or space. science.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the coupled protons within the 3-aminobenzoyl ring and within the benzyl ring, confirming their substitution patterns. ugm.ac.id

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. iau.ir This is a powerful tool for unambiguously assigning carbon signals by linking them to their known proton counterparts. For instance, the proton signal at ~4.6 ppm would show a cross-peak with the carbon signal at ~52 ppm, confirming their assignment as the benzylic CH₂ group. iau.iryoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₅H₁₆N₂O), the nominal molecular weight is 240 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 240. The fragmentation of aromatic amides often involves characteristic cleavage patterns. youtube.com Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom or the bond between the carbonyl group and the aromatic ring.

Formation of Benzoyl Cation: Loss of the -N(CH₃)CH₂Ph radical can lead to the formation of the 3-aminobenzoyl cation at m/z 120.

Formation of Benzyl/Tropylium (B1234903) Cation: Cleavage of the benzylic C-N bond is highly favorable, leading to the formation of the stable benzyl cation (C₇H₇⁺) or its rearranged tropylium isomer, which gives a prominent peak at m/z 91.

Loss of Benzyl Group: A peak corresponding to the [M - C₇H₇]⁺ ion at m/z 149 would also be expected.

While low-resolution MS provides integer masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). warwick.ac.ukjeolusa.combmrb.io This precision allows for the determination of the exact elemental composition of a molecule.

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For this compound (C₁₅H₁₆N₂O), the theoretical exact mass of the neutral molecule is 240.1263 Da. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

Observing a peak at m/z 241.1413 (within a few parts-per-million, ppm, of error) would unequivocally confirm the elemental formula as C₁₅H₁₆N₂O, distinguishing it from any other potential structures with the same nominal mass.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This approach is ideal for analyzing compounds like this compound in complex matrices or for purity assessment. nih.gov

A common setup would involve reversed-phase high-performance liquid chromatography (HPLC) using a C18 column. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) added. waters.comshimadzu.com The acid serves to protonate the analyte, making it amenable to detection by positive ion electrospray ionization (ESI-MS). The LC separates the compound from impurities based on its polarity, providing a retention time that is characteristic under specific conditions. The eluent is then introduced into the mass spectrometer, which provides mass data for the separated components. This combination of retention time and mass-to-charge ratio offers very high selectivity and sensitivity for both qualitative and quantitative analysis. sciex.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, tertiary amide, and substituted aromatic ring structures. The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The tertiary amide group is identified by a strong absorption band from the carbonyl (C=O) stretch, which is expected to appear around 1630-1680 cm⁻¹. The absence of an N-H band associated with a secondary amide (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide group.

Furthermore, the C-N stretching vibrations for the aromatic amine and the tertiary amide appear in the 1350-1250 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the positions of strong C-H out-of-plane bending bands below 900 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Tertiary Amide | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Amine | C-N Stretch | 1350 - 1250 | Medium |

| Alkyl C-H | C-H Stretch | 2975 - 2850 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. google.com For this compound, various chromatographic methods are essential for assessing its purity, monitoring reaction progress, and for purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through at high pressure, providing high-resolution separations.

For this compound, a common method for purity assessment is reversed-phase HPLC. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, often with detection by UV spectroscopy at a wavelength where the aromatic rings absorb strongly, such as 254 nm. Commercial examples of the related compound 3-Amino-N-methylbenzamide often specify a purity of greater than 98% as determined by HPLC. fishersci.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis at 254 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. It involves a stationary phase, typically silica (B1680970) gel, coated onto a flat carrier like glass or aluminum.

In the analysis of this compound, a small spot of the sample is applied to the TLC plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the compound travels up the plate at a rate that depends on its affinity for the stationary versus the mobile phase. The resulting spot is visualized under UV light. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 3: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on an aluminum or glass plate |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Visualization | UV light at 254 nm |

Flash column chromatography is a preparative technique used to purify multi-gram quantities of chemical compounds from mixtures. phenomenex.com It is an air-pressure driven version of traditional gravity-fed column chromatography, making it faster and more efficient. phenomenex.com The principles are similar to TLC, where separation occurs based on the compound's differential adsorption to the stationary phase. phenomenex.com

The purification of amine-containing compounds like this compound on silica gel can be challenging. The acidic nature of silica can lead to strong, irreversible binding or significant peak tailing of basic amines, resulting in poor separation and low recovery. biotage.com To mitigate this, a common strategy is to add a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the eluent. biotage.combiotage.com This additive neutralizes the acidic sites on the silica gel, allowing the amine compound to elute more cleanly and symmetrically. biotage.com The choice of eluent is typically guided by prior TLC analysis to achieve an optimal Rf value (around 0.2-0.4) for the desired compound.

Table 4: Representative Flash Column Chromatography Conditions for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent (Mobile Phase) | A mixture of Hexane and Ethyl Acetate, with the addition of ~0.1-1% Triethylamine (TEA) |

| Loading | Sample dissolved in a minimal amount of solvent or adsorbed onto silica gel |

| Elution | Isocratic or gradient elution, monitored by TLC |

An in-depth analysis of publicly available scientific literature and data reveals a lack of specific computational chemistry and molecular modeling studies focused solely on the compound this compound. While the methodologies outlined in the user's request, such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Molecular Electrostatic Potential (MESP) analysis, are standard techniques for characterizing chemical compounds, their application to this compound has not been documented in accessible research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this specific molecule. The detailed research findings and data tables requested for each subsection are not available in the public domain. Fulfilling the request would necessitate access to proprietary research data or specialized chemical databases that are beyond the scope of publicly available information.

Computational Chemistry and Molecular Modeling Studies of 3 Amino N Benzyl N Methylbenzamide

Prediction of Intermolecular Interactions and Binding Affinities

Computational chemistry and molecular modeling are powerful tools for predicting how a molecule like 3-amino-N-benzyl-N-methylbenzamide might interact with biological targets. While specific molecular docking and binding affinity studies for this compound are not extensively documented in publicly available research, we can infer its potential interaction profile by examining computational studies of structurally related N-benzylbenzamide and aminobenzamide derivatives. These studies provide a framework for understanding the key intermolecular forces that are likely to govern the binding of this compound to protein targets.

The molecular structure of this compound contains several key functional groups that are predicted to play significant roles in intermolecular interactions. These include a hydrogen bond-donating amino group, a hydrogen bond-accepting carbonyl group on the amide, and two aromatic rings (the aminobenzoyl and benzyl (B1604629) moieties) capable of engaging in π-π stacking and hydrophobic interactions. The N-methyl and benzyl groups attached to the amide nitrogen also introduce steric bulk that will influence the molecule's conformational preferences and its fit within a binding pocket.

Molecular docking simulations are a primary computational method used to predict the preferred binding orientation of a ligand to a target protein. In studies of other N-benzylbenzamide derivatives, these simulations have been instrumental in identifying key interactions that contribute to binding affinity. For instance, research on N-benzylbenzamide derivatives as tubulin polymerization inhibitors has shown that the benzamide (B126) moiety can form crucial hydrogen bonds with residues in the colchicine (B1669291) binding site, while the benzyl group often occupies a hydrophobic pocket. nih.gov Similarly, studies on N-benzylbenzamides as butyrylcholinesterase (BChE) inhibitors have highlighted the importance of the N-benzyl group in establishing favorable interactions within the enzyme's active site. acs.org

The amino group at the 3-position of the benzamide ring is expected to be a key player in forming hydrogen bonds with acidic residues or the protein backbone in a binding site. The amide linkage itself is a classic hydrogen bond donor and acceptor. The combination of the flexible benzyl group and the more rigid benzamide core allows the molecule to adapt to the shape and chemical environment of various binding sites.

While a definitive prediction of the intermolecular interactions and binding affinities of this compound requires specific computational studies on this molecule, the existing body of research on its structural analogs provides a strong foundation for hypothesizing its binding behavior. Future computational work will be necessary to elucidate the specific binding modes and affinities of this compound with various biological targets.

Mechanistic Investigations of Biological Interactions of 3 Amino N Benzyl N Methylbenzamide

Modulation of Specific Molecular Targets

Enzyme Inhibition and Activation Mechanisms

There is no specific information available in the scientific literature regarding the enzyme inhibition or activation mechanisms of 3-amino-N-benzyl-N-methylbenzamide. While related benzamide (B126) structures are known to sometimes act as enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors, no such studies have been published for this particular compound.

Receptor Binding and Agonist/Antagonist Activities

No studies detailing the receptor binding profile or potential agonist/antagonist activities of this compound have been found. Research on other complex substituted benzamides shows interaction with various receptors, including G protein-coupled receptors (GPCRs), but data specific to this compound is not available.

Interaction with Cellular Pathways and Signaling Networks

Autophagy Modulation Studies

There is no published research investigating the role of this compound in the modulation of autophagy.

Structure Activity Relationship Sar Analysis of 3 Amino N Benzyl N Methylbenzamide Derivatives

Systematic Modification of the Benzamide (B126) Core for Activity Enhancement

The 3-aminobenzamide (B1265367) scaffold serves as the foundational core for this class of compounds. Its inherent properties as a PARP (poly(ADP-ribose) polymerase) inhibitor provide a basis for its biological activity. nih.govwikipedia.orgselleckchem.com Modifications to this central ring structure are a key strategy for enhancing potency and selectivity.

Research on related benzamide structures has shown that such modifications can significantly impact biological outcomes. For example, in studies of other complex benzamides, adding substituents like methoxy (B1213986) groups to the core ring system has been shown to alter cytotoxicity and receptor interaction. researchgate.net While direct studies on the 3-amino-N-benzyl-N-methylbenzamide core are limited, the principles derived from 3-aminobenzamide suggest that the core is not merely a scaffold but an active participant in the molecule's mechanism of action. nih.govnih.gov The structural integrity of the benzamide itself is vital, as the amide linkage provides a key hydrogen bonding point for interaction with biological targets.

Influence of Substituents on the Amino Group

The 3-amino group is a critical determinant of the biological activity of these benzamide derivatives. In the parent compound, 3-aminobenzamide, this group is essential for its role as a PARP inhibitor. nih.gov The primary amine can act as a hydrogen bond donor, a crucial interaction for binding to the active site of target enzymes.

Modification of this amino group, for example, through acylation or alkylation, would be expected to have a profound impact on activity. Replacing the hydrogen atoms with other functional groups could:

Alter Basicity: Changing the pKa of the amino group can affect its ionization state at physiological pH, influencing its ability to form ionic bonds or hydrogen bonds.

Introduce Steric Hindrance: Bulky substituents could prevent the molecule from fitting into the binding pocket of a target protein.

Create New Bonding Opportunities: Adding new functional groups could introduce new hydrogen bond donors/acceptors or hydrophobic interactions, potentially increasing affinity.

The primary nature of the 3-amino group in the parent structure is often key to its function, and thus, derivatization at this position must be approached with caution to retain the desired biological profile.

Impact of Modifications on the N-Benzyl Moiety

The N-benzyl group is a significant contributor to the molecule's properties, providing a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with a receptor. Modifications to the phenyl ring of this benzyl (B1604629) group are a common strategy for exploring and optimizing SAR.

Introducing substituents onto the benzyl ring can fine-tune the molecule's electronic and steric profile, which can lead to improved potency and selectivity. Studies on N-benzylbenzamide and related structures have demonstrated that the nature and position of these substituents are critical. researchgate.netresearchgate.net For example, electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can dramatically alter the interaction with the target.

The following table summarizes the observed effects of substituents on the benzyl ring in related amide structures, providing a predictive framework for this compound derivatives.

| Substituent Position | Substituent Type | Observed Effect on Activity (in related structures) | Potential Rationale |

| para | Hydroxy (-OH) | Effective antibacterial activity. nih.gov | Can act as a hydrogen bond donor/acceptor. |

| para | Isobutoxy, Isopropoxy | Enhanced activity against certain bacterial strains compared to -OH. nih.gov | Increases lipophilicity, potentially improving cell membrane penetration. |

| meta or para | Chloro (-Cl) | Potent activity. nih.gov | Electron-withdrawing nature and size can lead to favorable interactions. |

| ortho | Nitro (-NO₂) | Potent activity. nih.gov | Strong electron-withdrawing group, can form specific interactions. |

| ortho, meta, para | Methoxy (-OCH₃) | Generally leads to good activity. researchgate.net | Electron-donating group, can influence conformation and binding. |

These findings suggest that the N-benzyl moiety is a highly adaptable component of the molecule, where systematic modifications can be used to probe the binding pocket of a biological target and enhance biological response. nih.gov

Role of the N-Methyl Group in Modulating Biological Response

The N-methyl group, though small, plays a significant role in modulating the biological and physicochemical properties of the molecule. Its presence, as opposed to an N-H, has several important consequences:

Removal of Hydrogen Bond Donor: The N-methyl group replaces a hydrogen atom that could otherwise act as a hydrogen bond donor. This can be critical if the N-H group is involved in a key interaction with the target or if its removal is necessary to avoid an unfavorable interaction.

Increased Lipophilicity: The addition of a methyl group slightly increases the molecule's hydrophobicity, which can influence its solubility, cell permeability, and metabolism.

Conformational Restriction: The methyl group can introduce a degree of steric hindrance that may restrict the rotation around the amide C-N bond, influencing the molecule's preferred conformation.

Metabolic Stability: N-methylation can sometimes protect the amide bond from enzymatic cleavage, thereby increasing the molecule's metabolic stability and half-life.

Studies on other biologically active molecules have shown that N-methylation can lead to enhanced activity or selectivity. For example, in some peptide and alkaloid series, N-methylation resulted in increased potency and improved pharmacokinetic properties. mdpi.commdpi.com In the context of this compound, the N-methyl group likely fine-tunes the molecule's conformational profile and its interactions within a binding site.

Conformational Preferences and Stereochemical Implications on Activity

The three-dimensional shape of this compound derivatives is a critical factor governing their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The biologically active conformation is the specific spatial arrangement that allows for optimal binding to its molecular target.

Key conformational features include:

Torsion Angles: The rotation around the N-benzyl and C-N(methyl) bonds defines the relative positions of the aromatic rings and the amide plane. These torsion angles dictate whether the molecule adopts a more extended or a more folded conformation.

The introduction of substituents, particularly on the N-benzyl ring or the benzamide core, can create steric clashes that favor certain conformations over others. If the molecule contains chiral centers, the stereochemistry becomes paramount. Different enantiomers or diastereomers can exhibit vastly different biological activities, as one stereoisomer may fit into a chiral binding site far better than the other. While the parent structure is achiral, derivatization could introduce chirality, making stereoselective synthesis and testing essential.

Ligand Efficiency and Druggability Descriptors in SAR Optimization

In modern drug discovery, SAR optimization is often guided by various "druggability" metrics that assess the quality of a compound beyond its raw potency. These descriptors help in selecting candidates with a higher probability of becoming successful drugs. For this compound derivatives, these metrics are invaluable for guiding synthetic efforts.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms, or heavy atom count, HAC). rgdscience.comcore.ac.uk It helps identify compounds that achieve high potency with minimal molecular complexity. A higher LE value is generally desirable, especially in the early stages of lead discovery. nih.gov

Lipophilic Ligand Efficiency (LLE): LLE corrects binding affinity for the lipophilicity (logP) of the molecule. nih.gov It aims to guide optimization away from excessively greasy compounds, which often have poor pharmacokinetic properties. A high LLE indicates that a compound achieves its potency efficiently without relying on high lipophilicity.

The table below outlines key descriptors used in SAR optimization.

| Descriptor | Formula / Definition | Importance in Optimization |

| Ligand Efficiency (LE) | (Binding Energy) / (Heavy Atom Count) | Measures the binding efficiency per atom; helps to control molecular weight gain during optimization. rgdscience.comnih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | Balances potency against lipophilicity; guides towards compounds with better ADME properties. nih.gov |

| Molecular Weight (MW) | Sum of the atomic weights of all atoms in a molecule. | Often kept below 500 Da for oral drugs to ensure good absorption and distribution. |

| Calculated LogP (cLogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity; values between 1-3 are often considered optimal for oral drugs. rgdscience.com |

| Fraction of sp³ carbons (Fsp³) | (Number of sp³ hybridized carbons) / (Total carbon count) | Higher Fsp³ is correlated with better solubility and less promiscuity. rgdscience.com |

By tracking these metrics, chemists can prioritize modifications to the this compound scaffold that lead to potent compounds with favorable, drug-like physicochemical properties, thereby increasing the chances of successful development. nih.gov

Future Research Directions and Academic Impact of 3 Amino N Benzyl N Methylbenzamide Studies

Development of Novel Synthetic Methodologies

While the synthesis of benzamides is a well-established field in organic chemistry, future research could focus on developing more efficient, sustainable, and scalable methods specifically for N,N-disubstituted 3-aminobenzamides like the title compound. walisongo.ac.id Conventional methods often involve the coupling of a carboxylic acid with an amine using reagents that can have poor atom economy. walisongo.ac.id

Future synthetic strategies could explore:

Catalytic Amidation: Investigating novel catalysts, such as those based on boric acid or transition metals, for the direct condensation of 3-aminobenzoic acid with N-benzyl-N-methylamine, a method that generates water as the only byproduct. walisongo.ac.id

Flow Chemistry: Adapting synthetic routes to continuous flow processes could enhance reaction efficiency, safety, and scalability.

Green Chemistry Approaches: Utilizing greener solvents and minimizing the use of hazardous reagents, such as oxalyl chloride, would align with modern synthetic priorities. walisongo.ac.id A comparative analysis of different synthetic routes using green chemistry metrics could identify the most environmentally benign approach. walisongo.ac.id

Elucidation of Comprehensive Reaction Mechanisms

The reactivity of 3-amino-N-benzyl-N-methylbenzamide is largely dictated by the nucleophilic aromatic amino group. Future studies are needed to elucidate the mechanisms of its key transformations. Control experiments, kinetic isotope effect studies, and the trapping of intermediates could provide mechanistic insights. rsc.org For instance, investigating its role in annulation reactions, where the amino group acts as a nucleophile, could reveal pathways to complex heterocyclic structures. rsc.org Understanding whether reactions proceed via radical or ionic pathways is fundamental for optimizing reaction conditions and predicting outcomes. rsc.org

Advanced Computational Modeling for De Novo Design

Computational chemistry offers powerful tools for predicting the properties and potential applications of this compound derivatives before their synthesis. Future work in this area could involve:

Conformational Analysis: Studying the rotational barriers and preferred conformations around the amide bond and the benzyl (B1604629) group to understand how the molecule's shape influences its interactions with biological targets.

Pharmacophore Modeling: Using the structure of this compound as a starting point to design new molecules with specific biological activities. By identifying key electronic and steric features, new derivatives can be designed de novo.

Molecular Docking: If a biological target is identified, docking studies could predict the binding modes of novel derivatives, guiding the design of more potent and selective compounds. mdpi.com This approach has been successfully applied to other benzamide (B126) series to identify potential inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Deeper Exploration of Biological Pathway Modulation

The benzamide scaffold is present in a wide range of biologically active molecules. hmdb.canih.gov A critical future direction is to screen this compound and its derivatives for activity against various biological targets. The structural similarity to known enzyme inhibitors and receptor ligands suggests this could be a fruitful area of investigation. For example, related benzamides have been explored as G protein-coupled receptor (GPCR) agonists and anthelmintic agents. mdpi.comchemrxiv.org Initial high-throughput screening could identify potential interactions with pathways involved in cancer, inflammation, or neurological disorders, which are common targets for benzamide-containing drugs.

Design of Targeted Chemical Probes and Tools

Should this compound or its derivatives show affinity for a specific biological target, they could be developed into valuable chemical probes. The primary amino group provides a convenient handle for modification, allowing for the attachment of reporter tags (like fluorophores) or affinity labels without drastically altering the core structure. Such probes would be instrumental in studying the function and localization of their target proteins within cells and tissues. The development of G protein-biased agonists from related benzamide structures highlights the potential for creating sophisticated tool compounds to dissect complex signaling pathways. chemrxiv.org

Integration with Systems Biology Approaches

As data on the biological activities of this compound derivatives become available, a systems biology approach could provide a holistic understanding of their effects. By combining data from genomics, proteomics, and metabolomics, researchers could map the compound's influence on cellular networks. This integrated approach can help identify off-target effects, reveal novel mechanisms of action, and predict potential synergies with other therapeutic agents, moving beyond a one-drug, one-target paradigm.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-amino-N-benzyl-N-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, coupling 3-aminobenzoic acid derivatives with N-benzyl-N-methylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Side reactions, such as over-acylation, are mitigated by using catalytic DMAP .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent environments (e.g., benzyl methyl protons at δ ~2.8–3.2 ppm and amide carbonyl at ~168 ppm).

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic space group with ) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., at 255.1364 Da).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with dust (S22 precaution). Waste should be segregated, stored in labeled containers, and disposed via certified hazardous waste services. No acute toxicity is reported, but prolonged exposure requires monitoring .

Advanced Research Questions

Q. How can AI-driven retrosynthetic analysis improve the design of novel synthetic routes for this compound?

- Methodological Answer : AI tools (e.g., Template_relevance Reaxys, Pistachio) predict feasible pathways by mining reaction databases. For instance, retrosynthetic disconnection of the amide bond suggests precursor coupling or reductive amination. Validation involves comparing predicted routes with experimental success rates and optimizing step efficiency (e.g., reducing protecting group steps) .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC50 in cancer cell lines). Use orthogonal techniques:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™).

- Cytotoxicity : MTT/WST-1 assays with controls for apoptosis/necrosis.

- Statistical analysis (e.g., ANOVA) identifies outliers due to solvent/DMSO interference .

Q. What strategies are effective in optimizing reaction conditions for regioselective substitution on the benzamide core?

- Methodological Answer :

- Directing groups : Install nitro/amino groups at the meta position to guide electrophilic substitution (e.g., bromination using ).

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the amine group.

- Temperature control : Low temperatures (−10°C) minimize side reactions during nitration .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) for this compound derivatives be addressed?

- Methodological Answer :

- Dynamic effects : NMR detects conformers in solution, while X-ray shows static solid-state structures. Compare torsion angles (e.g., amide ) to identify flexibility.

- DFT calculations : Optimize geometries (B3LYP/6-31G*) and simulate NMR shifts (GIAO method) to reconcile discrepancies .

Q. What methods are employed to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.